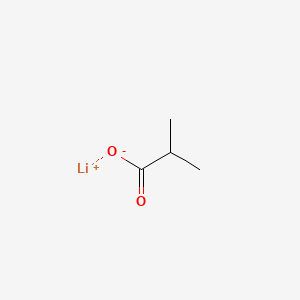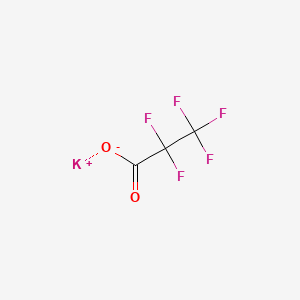
Cyclobutyl 3,4-dichlorophenyl ketone
Vue d'ensemble
Description
Cyclobutyl 3,4-dichlorophenyl ketone (CPDK) is an organic compound belonging to the class of cyclobutyl ketones. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 95°C. It is insoluble in water and soluble in common organic solvents such as ethanol and acetone. CPDK has been widely studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Insecticides : One study discusses the synthesis of 4-chlorophenyl cyclopropyl ketone, an intermediate in the production of the insecticide flucycloxuron. This synthesis involves acylation and cyclization processes, highlighting the relevance of cycloalkyl phenyl ketones in the synthesis of agrochemicals (Gao Xue-yan, 2011).
Photochemical Studies : Another study explores the solid-state photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl derivatives. This research provides insights into the type II photochemical reactions of these compounds and their potential applications in developing photo-responsive materials (J. Scheffer, J. Trotter, Nalamasu Omkaram, S. V. Evans, S. Ariel, 1986).
Synthetic Applications : The synthesis and rearrangement of cyclobutyl methanol, which is related to cyclobutyl ketones, demonstrates the utility of these compounds in synthetic organic chemistry. This study outlines a pathway to (±)-cerapicol, showcasing the versatility of cyclobutyl-containing compounds in complex molecule synthesis (Nizar El-Hachach, M. Fischbach, R. Gerke, L. Fitjer, 1999).
Mechanistic Insights and Novel Reactions
Ring Opening and Cycloaddition Reactions : Research on donor-acceptor cyclopropanes treated with iodobenzene dichloride, leading to ring-opened products, provides fundamental insights into the reactivity of strained ring systems, which is relevant for understanding the behavior of cyclobutyl derivatives (L. K. B. Garve, Philip Barkawitz, P. Jones, D. Werz, 2014).
Deoxygenation and Ketone Synthesis : A study on the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes provides a novel approach to ketone formation, relevant for the synthesis of compounds like cyclobutyl 3,4-dichlorophenyl ketone (Muliang Zhang, J. Xie, Chengjian Zhu, 2018).
Propriétés
IUPAC Name |
cyclobutyl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXVLJAVZHYAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642549 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-21-4 | |
| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



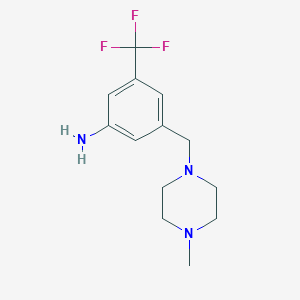

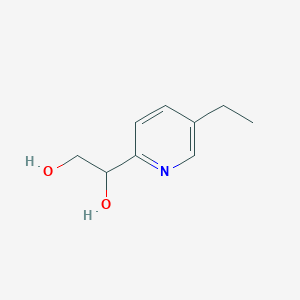
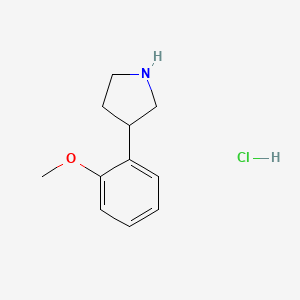
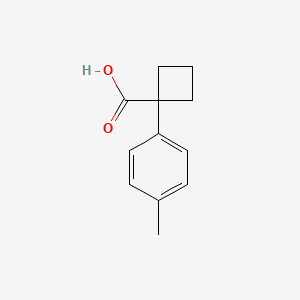
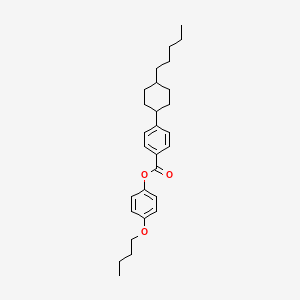

![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)
![5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1604035.png)

